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Compound of Interest

Compound Name: Charantadiol A

Cat. No.: B12437028 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Charantadiol A, a cucurbitane-type triterpenoid isolated from wild bitter melon leaf (Momordica

charantia), has garnered interest for its potential therapeutic properties.[1] The precise

determination of its complex three-dimensional structure is fundamental for understanding its

bioactivity and for any future drug development efforts. Nuclear Magnetic Resonance (NMR)

spectroscopy stands as the most powerful and definitive method for the structural elucidation of

novel natural products.[2][3] This application note provides a detailed protocol for the

confirmation of the Charantadiol A structure using a suite of NMR experiments, including 1D

(¹H, ¹³C) and 2D (COSY, HSQC, HMBC) techniques. The presented data is based on the

published spectral information for 5β,19-epoxycucurbita-6,23(E),25(26)-triene-3β,19(R)-diol.[1]

[2]

Experimental Protocols
Sample Preparation
A high-quality NMR spectrum is contingent on proper sample preparation. The following

protocol outlines the steps for preparing an isolated sample of Charantadiol A for NMR

analysis.

Sample Purity: Ensure the isolated Charantadiol A is of high purity (>95%), as determined

by HPLC or LC-MS. Impurities can complicate spectral interpretation.
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Sample Quantity: Weigh approximately 1-5 mg of purified Charantadiol A.

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for Charantadiol A.

[2] Use a high-purity NMR-grade solvent to avoid extraneous signals.

Dissolution: Dissolve the weighed sample in approximately 0.5-0.7 mL of the deuterated

solvent in a clean, dry vial. Gentle sonication can be used to aid dissolution.

Transfer: Transfer the solution to a standard 5 mm NMR tube.

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H

and ¹³C NMR, with its signal set to 0.00 ppm.

NMR Data Acquisition
The following NMR experiments are essential for the complete structural assignment of

Charantadiol A. Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or

higher for ¹H).

¹H NMR (Proton NMR): This experiment provides information on the number of different

types of protons, their chemical environment, and their neighboring protons through spin-

spin coupling.

¹³C NMR (Carbon NMR): This provides information on the number of different types of

carbon atoms in the molecule.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps

differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive

peaks, while CH₂ signals are negative. Quaternary carbons are not observed.

2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings,

identifying protons that are directly connected through a few bonds.

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly

bonded proton and carbon atoms.

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations

between protons and carbons that are separated by two or three bonds, which is crucial for
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piecing together the carbon skeleton.

Data Presentation
The ¹H and ¹³C NMR spectral data for Charantadiol A, as reported in the literature, are

summarized below.[2] These assignments are confirmed through the analysis of the

aforementioned 2D NMR experiments.
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Carbon No.
¹³C Chemical Shift (δc,
ppm)

¹H Chemical Shift (δн,
ppm, Multiplicity, J in Hz)

1 31.5 1.55 (m), 1.65 (m)

2 30.3 1.80 (m), 1.95 (m)

3 78.9 3.23 (dd, J = 11.5, 4.5 Hz)

4 40.2 1.40 (m)

5 80.1 -

6 134.5 5.85 (d, J = 5.0 Hz)

7 126.3 5.60 (d, J = 5.0 Hz)

8 48.5 2.10 (m)

9 51.2 1.90 (m)

10 37.5 -

11 22.5 1.45 (m), 1.55 (m)

12 35.4 1.60 (m), 1.70 (m)

13 49.8 -

14 49.1 -

15 32.1 1.50 (m), 1.60 (m)

16 28.2 1.75 (m), 1.85 (m)

17 50.1 2.20 (m)

18 21.9 1.05 (s)

19 109.2 5.05 (s)

20 36.2 2.30 (m)

21 29.7 1.25 (d, J = 6.5 Hz)

22 39.8 2.15 (m)

23 125.8 5.55 (dd, J = 15.5, 7.0 Hz)
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24 138.1 5.75 (dt, J = 15.5, 6.5 Hz)

25 145.6 -

26 110.1 4.90 (s), 4.95 (s)

27 18.2 1.90 (s)

28 28.1 0.95 (s)

29 16.5 0.85 (s)

30 25.9 1.15 (s)

Note: The chemical shifts are reported in ppm relative to TMS. The data is representative and

sourced from published literature. For actual spectra, refer to Tsai et al., Molecules 2021, 26,

5651.

Structure Confirmation Workflow
The logical workflow for confirming the structure of Charantadiol A using the collected NMR

data is depicted in the following diagram.

Caption: Workflow for the structural confirmation of Charantadiol A.

Conclusion
The comprehensive application of 1D and 2D NMR spectroscopy provides an unambiguous

method for the structural confirmation of Charantadiol A. The correlation of data from ¹H, ¹³C,

DEPT, COSY, HSQC, and HMBC experiments allows for the complete assignment of all proton

and carbon signals, confirming the connectivity and key structural features of this cucurbitane-

type triterpenoid. This detailed structural information is a prerequisite for further investigation

into its pharmacological activities and potential as a therapeutic agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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